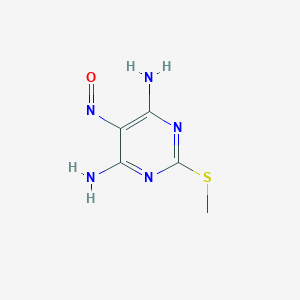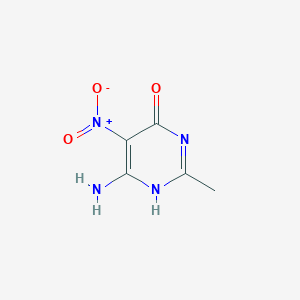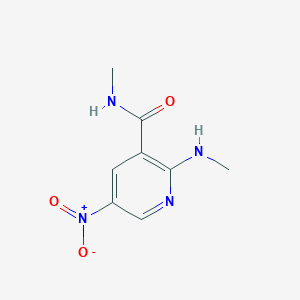![molecular formula C6H11NO3 B189797 (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid CAS No. 150331-97-8](/img/structure/B189797.png)
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid, also known as threonine, is an essential amino acid that plays a crucial role in protein synthesis and metabolism. It is an important building block for many proteins and is involved in various metabolic pathways. Threonine is used in the production of antibodies, collagen, elastin, and other important proteins.
Wirkmechanismus
Threonine is converted to glycine in the body, which is then used to produce serine. Serine is involved in the production of purines and pyrimidines, which are essential components of DNA and RNA. Threonine is also involved in the production of acetyl-CoA, which is used in the citric acid cycle to produce energy.
Biochemical and Physiological Effects
Threonine has several biochemical and physiological effects on the body. It is involved in the production of collagen, which is important for skin, hair, and nail health. Threonine also helps to maintain the balance of nitrogen in the body, which is important for muscle growth and repair. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid is involved in the production of neurotransmitters such as glycine and serine, which are important for brain function.
Vorteile Und Einschränkungen Für Laborexperimente
Threonine has several advantages for lab experiments. It is readily available and can be synthesized using microbial fermentation, which is a cost-effective and environmentally friendly method. Threonine is also stable and can be stored for long periods of time. However, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid has some limitations for lab experiments. It is sensitive to heat and pH changes, which can affect its stability and activity. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid can be difficult to purify and separate from other amino acids.
Zukünftige Richtungen
There are several future directions for (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid research. One area of research is the development of (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid-based drugs for the treatment of various diseases. Threonine has been found to have anti-inflammatory properties and can help reduce the risk of chronic diseases such as heart disease and diabetes. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid has been found to have a positive effect on the immune system, making it a potential candidate for the development of immunomodulatory drugs. Another area of research is the use of (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid in the production of biofuels. Threonine can be used to produce isobutanol, which is a potential biofuel that can replace gasoline.
Synthesemethoden
Threonine can be synthesized by two methods: chemical synthesis and microbial fermentation. The chemical synthesis of (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid involves the reaction of acetaldehyde with ammonia, followed by the addition of glycine and hydrolysis. The microbial fermentation method involves the use of bacteria such as Escherichia coli or Corynebacterium glutamicum to produce (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid. This method is more commonly used due to its cost-effectiveness and environmental friendliness.
Wissenschaftliche Forschungsanwendungen
Threonine has been extensively studied in various scientific research fields. It has been found to have a positive effect on the immune system, as it is involved in the production of antibodies. Threonine has also been shown to improve muscle growth and repair, making it an important nutrient for athletes and bodybuilders. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid has been found to have anti-inflammatory properties and can help reduce the risk of chronic diseases such as heart disease and diabetes.
Eigenschaften
CAS-Nummer |
150331-97-8 |
|---|---|
Produktname |
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 |
InChI-Schlüssel |
HAKFKLNJIKJGET-WHFBIAKZSA-N |
Isomerische SMILES |
C1COC[C@H]1[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C1COCC1C(C(=O)O)N |
Kanonische SMILES |
C1COCC1C(C(=O)[O-])[NH3+] |
Synonyme |
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



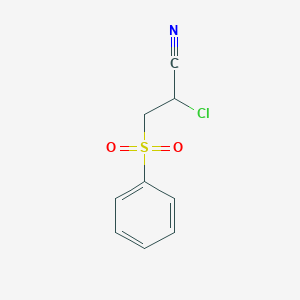
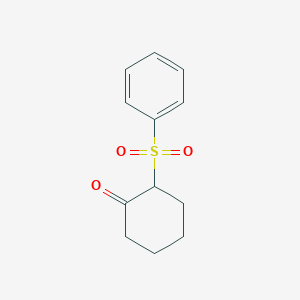
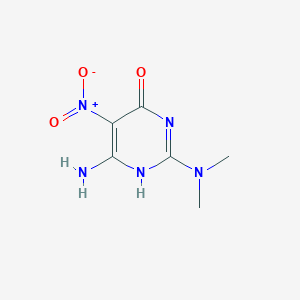
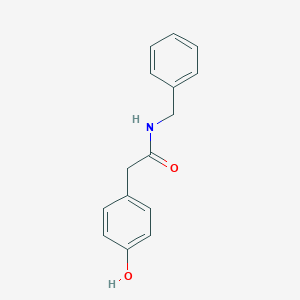
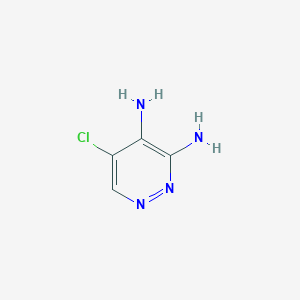
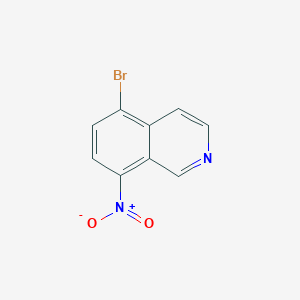
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)


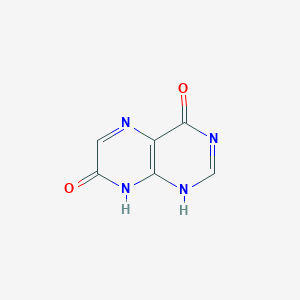
![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)
